Avermectin B1a Monosaccharide: A Technical Guide to its Discovery, Origin, and Core Characteristics
Avermectin B1a Monosaccharide: A Technical Guide to its Discovery, Origin, and Core Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avermectin B1a, a potent macrocyclic lactone produced by the soil actinomycete Streptomyces avermitilis, is a cornerstone of antiparasitic treatments in veterinary and human medicine, as well as in agriculture.[1][2] Its monosaccharide derivative, while often studied as a degradation product, possesses unique biological activities that warrant specific investigation. This technical guide provides an in-depth exploration of the discovery and origin of Avermectin B1a monosaccharide, detailing its formation, physicochemical properties, and the biosynthetic pathways of its parent compound. This document includes quantitative data, experimental methodologies, and visual diagrams of key pathways to serve as a comprehensive resource for researchers in the field.
Discovery and Origin
The journey of Avermectin B1a monosaccharide begins with the discovery of the avermectins. In 1978, a team at the Kitasato Institute, led by Satoshi Ōmura, isolated a novel actinomycete from a soil sample in Ito City, Shizuoka Prefecture, Japan.[1] This microorganism was later identified as Streptomyces avermitilis.[1] Fermentation broths of this bacterium exhibited potent anthelmintic activity against Nematospiroides dubius in mice.[1] Subsequent work in collaboration with Merck Sharp and Dohme Research Laboratories led to the isolation and characterization of a family of eight closely related compounds, the avermectins.[1] For their discovery and the subsequent impact of avermectins on global health, William C. Campbell and Satoshi Ōmura were awarded half of the 2015 Nobel Prize in Physiology or Medicine.
Avermectin B1a is one of the most active of these eight components.[3] The Avermectin B1a monosaccharide is primarily recognized as a product of the selective hydrolysis of the terminal oleandrose sugar from the parent Avermectin B1a molecule.[4][5] This conversion typically occurs under acidic conditions.[5] While often considered a degradation product, the monosaccharide has been isolated and studied for its distinct biological profile.[4][5] There is limited evidence to suggest that the monosaccharide is a significant natural product of S. avermitilis fermentation; rather, it is predominantly encountered as a result of processing or environmental degradation of the parent compound.
Physicochemical and Biological Properties
Avermectin B1a monosaccharide retains the core macrocyclic lactone structure of its parent compound but lacks the terminal sugar moiety. This structural difference influences its physical and biological characteristics.
Physicochemical Data
The following table summarizes the key physicochemical properties of Avermectin B1a monosaccharide.
| Property | Value | Reference |
| CAS Number | 71831-09-9 | [5][6] |
| Molecular Formula | C41H60O11 | [5][6] |
| Molecular Weight | 728.9 g/mol | [5][6] |
| Appearance | Crystalline solid | [6] |
| Solubility | Soluble in DMSO, ethanol, and methanol. | [5][6] |
| UV max (λmax) | 246 nm | [6] |
Biological Activity
Avermectin B1a monosaccharide exhibits interesting biological activity, though it differs from its parent compound. It is a potent inhibitor of nematode larval development but is noted to be devoid of the paralytic activity characteristic of Avermectin B1a.[4][5]
| Organism | Activity | Value | Reference |
| Caenorhabditis elegans | Lethal | Minimum Active Concentration (MAC) = 0.1 µM | [6] |
| Lined shore crab (Pachygrapsus crassipes) | Stimulates conductance in stretcher muscle | - | [6] |
Biosynthesis of the Parent Compound: Avermectin B1a
The formation of Avermectin B1a monosaccharide is directly linked to the biosynthesis of its precursor. The biosynthetic pathway of avermectins in S. avermitilis is a complex process involving a large gene cluster.[1][7] The biosynthesis can be broadly categorized into four stages:
-
Aglycone Formation: A large polyketide synthase (PKS) complex synthesizes the macrocyclic lactone core, known as the aglycone.[1][7]
-
Aglycone Modification: The aglycone undergoes a series of modifications, including oxidation and cyclization.[1]
-
Sugar Synthesis: The deoxysugar L-oleandrose is synthesized.[1][7]
-
Glycosylation: The L-oleandrose disaccharide is attached to the aglycone to form the final Avermectin B1a.[1][7]
Regulatory Pathway of Avermectin Biosynthesis
The biosynthesis of avermectins is tightly regulated at the genetic level. Two key regulatory genes, aveR and aveT, play crucial roles in controlling the expression of the biosynthetic gene cluster. The following diagram illustrates the simplified regulatory pathway.
Caption: Regulatory cascade for Avermectin B1a biosynthesis in S. avermitilis.
Experimental Protocols
Generation and Isolation of Avermectin B1a Monosaccharide
This protocol is adapted from a forced degradation study and is suitable for generating and isolating Avermectin B1a monosaccharide for research purposes.
Materials:
-
Avermectin B1a
-
Acetonitrile (ACN)
-
0.5 M Hydrochloric acid (HCl)
-
0.5 M Sodium hydroxide (NaOH)
-
Preparative HPLC system
-
Ultimate AQ-C18 column (250 x 70 mm, 10 µm particle size) or equivalent
-
Mobile Phase A (MPA): 10 mM Ammonium Acetate (NH4OAc) in water
-
Mobile Phase B (MPB): Acetonitrile (100%)
Procedure:
-
Dissolution: Dissolve approximately 1.0 g of Avermectin B1a in 100 mL of ACN.
-
Acid Hydrolysis: Add 100 mL of 0.5 M HCl to the solution and mix.
-
Incubation: Allow the reaction to proceed for 24 hours at room temperature.
-
Neutralization: Add 100 mL of 0.5 M NaOH to neutralize the solution, followed by the addition of another 100 mL of ACN.
-
Purification:
-
Inject the resulting solution onto the preparative HPLC system.
-
Employ a gradient elution with MPA and MPB. The specific gradient will need to be optimized based on the system and column but should involve a gradual increase in the percentage of MPB to elute the monosaccharide.
-
Collect the fractions corresponding to the Avermectin B1a monosaccharide peak.
-
Evaporate the solvent from the collected fractions to obtain the purified product.
-
Analytical HPLC Method for Avermectin B1a and Related Compounds
This method is a general guideline for the analytical separation of Avermectin B1a and its derivatives, including the monosaccharide.
Instrumentation and Columns:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A mixture of acetonitrile, methanol, and water. A common starting point is a ratio of 45:45:10 (v/v/v). The exact ratio may require optimization.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
Sample Preparation:
-
Dissolve samples in the mobile phase or a compatible solvent like methanol.
-
Filter the sample through a 0.45 µm filter before injection.
The following diagram outlines a general workflow for the analysis of Avermectin B1a and its monosaccharide.
Caption: General workflow for HPLC analysis of Avermectin B1a and its monosaccharide.
Conclusion
Avermectin B1a monosaccharide, while primarily known as a hydrolysis product of its parent compound, represents an important molecule for researchers in parasitology and drug development. Its distinct biological activity profile, particularly its potent inhibition of nematode larval development without inducing paralysis, suggests potential for novel applications. Understanding its formation from Avermectin B1a, the intricate biosynthetic pathways of the parent molecule, and the regulatory networks that control its production in S. avermitilis provides a solid foundation for future research. The experimental protocols and data presented in this guide offer a starting point for the isolation, analysis, and further investigation of this intriguing macrocyclic lactone. Further studies are warranted to fully elucidate its mechanism of action and explore its potential as a therapeutic or agricultural agent.
References
- 1. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and optimization of abamectin-a powerful antiparasitic from a local Streptomyces avermitilis isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avermectin B1a production in Streptomyces avermitilis is enhanced by engineering aveC and precursor supply genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. agscientific.com [agscientific.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pnas.org [pnas.org]
